molecular formula C10H11FO3 B2744951 5-Fluoro-2-isopropoxybenzoic acid CAS No. 1096786-64-9

5-Fluoro-2-isopropoxybenzoic acid

Cat. No.: B2744951
CAS No.: 1096786-64-9
M. Wt: 198.193
InChI Key: YCWZSFGEQXPKKV-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxybenzoic acid is a fluorinated benzoic acid derivative with substituents at positions 2 (isopropoxy group, -OCH(CH₃)₂) and 5 (fluoro group, -F). Its molecular formula is C₁₀H₁₁FO₃, and its molecular weight is 198.19 g/mol. This compound is structurally tailored to balance lipophilicity and electronic effects, making it a candidate for pharmaceutical and agrochemical applications. The isopropoxy group enhances steric bulk and hydrophobicity, while the fluorine atom modulates electronic properties through its electron-withdrawing nature .

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWZSFGEQXPKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096786-64-9
Record name 5-fluoro-2-(propan-2-yloxy)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) yields methyl esters .

  • Amidation : Conversion to the acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with amines produces amides. For example, coupling with aniline derivatives via HATU yields arylaminobenzamides with high efficiency (85% yield in analogous reactions) .

Reaction TypeReagents/ConditionsProductYield/Reference
EsterificationMethanol, H₂SO₄, refluxMethyl ester85%
AmidationSOCl₂, then NH₃ or HATU couplingBenzamide derivatives78–85%

Substitution Reactions

The fluorine atom at the 5-position and the isopropoxy group at the 2-position participate in selective substitutions:

  • Nucleophilic Aromatic Substitution (NAS) : Fluorine can be replaced under strongly basic conditions, though its poor leaving-group ability limits reactivity. Bromination via N-bromosuccinimide (NBS) introduces bromine at the 3-position in related compounds, enabling further cross-coupling .

  • Isopropoxy Group Cleavage : Acidic hydrolysis (HCl/H₂O) removes the isopropoxy group, forming 5-fluoro-2-hydroxybenzoic acid .

Oxidation and Reduction

  • Oxidation : The carboxylic acid group is resistant to further oxidation but can undergo decarboxylation under thermal or acidic conditions to form CO₂ and a substituted benzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates in synthesis pathways but does not directly affect the carboxylic acid group .

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

  • Suzuki–Miyaura Reaction : Brominated derivatives (e.g., 3-bromo-5-fluoro-2-isopropoxybenzoic acid) react with boronic acids to introduce aryl groups (18–71% yields) .

  • Buchwald–Hartwig Amination : Facilitates C–N bond formation with amines, though limited by the electron-withdrawing carboxylic acid group .

Biological Activity and Interactions

While not a direct reaction, the compound’s bioactivity stems from interactions with biological targets:

  • Enzyme Inhibition : Binds to kinases (e.g., DYRK1A) via hydrogen bonding with the carboxylic acid and hydrophobic interactions with the isopropoxy group .

  • Microtubule Disruption : Analogous fluorinated benzoic acids inhibit tubulin polymerization, suggesting potential anticancer applications.

Scientific Research Applications

Chemistry

5-Fluoro-2-isopropoxybenzoic acid serves as a building block in organic synthesis for preparing more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

This compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its potential as an antimicrobial agent has been noted, with studies indicating effective inhibition of various bacterial strains, including Escherichia coli at concentrations as low as 10 µM.

Medicine

Research into its therapeutic properties has highlighted its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting applications in managing inflammatory diseases. Additionally, its interaction with specific molecular targets may modulate enzyme activity or receptor function, leading to various therapeutic effects.

Industry

This compound is utilized in developing novel materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its enhanced lipophilicity and metabolic stability make it valuable for industrial applications.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, highlighting its potential use in treating infections caused by resistant strains.
  • Anti-inflammatory Research : In vitro studies showed that this compound reduced pro-inflammatory cytokines significantly when tested against inflammatory stimuli, suggesting its potential role in therapeutic applications for chronic inflammatory conditions.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate that structural modifications can significantly affect bioavailability and tissue distribution, providing insights into optimizing therapeutic formulations involving fluorinated compounds .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-fluoro-2-isopropoxybenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound -F (5), -OCH(CH₃)₂ (2) C₁₀H₁₁FO₃ 198.19 Moderate lipophilicity, electron-withdrawing fluorine, steric bulk at position 2 Pharmaceuticals, agrochemicals
5-Fluoro-2-hydroxybenzoic acid -F (5), -OH (2) C₇H₅FO₃ 156.11 High polarity due to -OH, increased acidity (pKa ~2.5–3.0) Life sciences research, drug intermediates
5-Fluoro-2-methoxybenzoic acid -F (5), -OCH₃ (2) C₈H₇FO₃ 170.14 Lower steric hindrance than isopropoxy, moderate hydrophobicity Synthetic intermediates
5-Bromo-2-isopropoxybenzoic acid -Br (5), -OCH(CH₃)₂ (2) C₁₀H₁₁BrO₃ 259.09 Higher molecular weight, bromine’s polarizability enhances reactivity Agrochemical intermediates
5-Bromo-2,4-difluorobenzoic acid -Br (5), -F (2,4) C₇H₃BrF₂O₂ 237.00 Strong electron-withdrawing effects, high reactivity in cross-coupling reactions Agrochemicals, pharmaceuticals

Biological Activity

5-Fluoro-2-isopropoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C12H13F O3
Molecular Weight: 224.23 g/mol

The structure of this compound features a benzoic acid core with a fluorine atom at the 5-position and an isopropoxy group at the 2-position. This unique arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially modulating enzyme activity or receptor function, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. One study demonstrated that the compound effectively inhibited the growth of Escherichia coli at concentrations as low as 10 µM, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µM. This suggests that the compound could be a candidate for developing new antibiotics targeting resistant strains .
  • Inflammation Model Study:
    In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory conditions .

Table 1: Biological Activity Summary

Activity TypeTest OrganismConcentration (µM)Result
AntimicrobialE. coli10Growth inhibition observed
AntimicrobialStaphylococcus aureus15MIC determined
Anti-inflammatoryLPS-induced modelNot specifiedReduced edema and cytokines

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-isopropoxybenzoic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of fluorinated benzoic acid derivatives often involves nucleophilic substitution or esterification. For this compound, a plausible route is the alkylation of 5-fluoro-2-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization could involve varying the molar ratio of reagents (1:1.2 to 1:1.5), temperature (80–120°C), and reaction time (6–24 hours) to maximize yield . Monitoring by TLC (silica gel, ethyl acetate/hexane eluent) is recommended for intermediate tracking.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) can confirm the isopropoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.5–4.7 ppm for CH) and aromatic protons (δ 6.8–8.0 ppm). ¹³C NMR distinguishes carbonyl (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm for C-F coupling) .
  • FT-IR : Look for O-H stretching (~2500–3300 cm⁻¹, carboxylic acid), C=O (~1680–1720 cm⁻¹), and C-F (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₁FO₃: 198.19) .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 25°C (ambient) with controlled humidity (40–75%). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 254 nm. Compare peak area retention over 1–6 months. Degradation products (e.g., free carboxylic acid or defluorinated analogs) can be identified by LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular models. To address this:
  • Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal) .
  • Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Use statistical frameworks like meta-analysis to reconcile conflicting data .

Q. What strategies are recommended for modifying the structure of this compound to enhance pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve membrane permeability. Calculate logP values using software (e.g., ChemAxon) .
  • Metabolic Stability : Replace the isopropoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation. Validate via liver microsome assays .
  • Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) can assess release kinetics .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Key parameters: grid box size (20–25 Å), exhaustiveness = 20 .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) from existing bioactivity data of fluorinated benzoic acids .

Data Analysis and Experimental Design

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in vitro?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate IC₅₀ values.
  • ANOVA with Tukey’s Post Hoc Test : Compare effects across concentrations (e.g., 1 µM, 10 µM, 100 µM) .
  • Bootstrapping : Assess confidence intervals for EC₅₀ values using 1,000 resamples .

Q. How can researchers design experiments to validate the role of fluorine substitution in bioactivity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs with Cl, Br, or H at the 5-position. Compare IC₅₀ values in enzyme assays .
  • ¹⁹F NMR Binding Studies : Monitor chemical shift perturbations upon titration with target proteins to assess direct interaction .
  • Thermodynamic Solubility : Measure solubility in PBS (pH 7.4) to correlate fluorine’s impact on hydrophobicity .

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